4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane
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Overview
Description
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane is a heterocyclic compound that contains silicon and nitrogen atoms within its structure
Preparation Methods
The synthesis of 4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane typically involves the reaction of benzylamine with 2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, and requires controlled temperature and pressure to achieve high yields. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production process efficiently .
Chemical Reactions Analysis
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or other chemical processes. The pathways involved often include coordination chemistry and the formation of intermediate species that facilitate the desired reactions .
Comparison with Similar Compounds
4-Benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and oxidation catalyst.
4-Amino-2,2,6,6-tetramethylpiperidine: Used as an intermediate in the synthesis of other compounds.
2,2,6,6-Tetramethyl-4-piperidone: Utilized in organic synthesis and as a precursor for other chemical reactions.
Properties
Molecular Formula |
C13H23NOSi2 |
---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
4-benzyl-2,2,6,6-tetramethyl-1,4,2,6-oxazadisilinane |
InChI |
InChI=1S/C13H23NOSi2/c1-16(2)11-14(12-17(3,4)15-16)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
LXNJLDVEXLNKEM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CN(C[Si](O1)(C)C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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